molecular formula C18H22O2 B1266983 4-(1-Adamantyl)phenyl acetate CAS No. 63013-56-9

4-(1-Adamantyl)phenyl acetate

Cat. No.: B1266983
CAS No.: 63013-56-9
M. Wt: 270.4 g/mol
InChI Key: ARCROJYJJMBGNU-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)phenyl acetate is an organic compound with the molecular formula C18H22O2. It is characterized by the presence of an adamantyl group attached to a phenyl ring, which is further esterified with an acetate group. This compound is known for its unique structural properties, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)phenyl acetate typically involves the esterification of 4-(1-Adamantyl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Adamantyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(1-Adamantyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the acetate group can yield 4-(1-Adamantyl)phenol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: 4-(1-Adamantyl)benzoic acid.

    Reduction: 4-(1-Adamantyl)phenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(1-Adamantyl)phenyl acetate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex adamantane derivatives.

    Biology: The compound’s structural features make it a useful probe in studying molecular interactions and binding affinities.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its stability and ability to penetrate biological membranes.

    Industry: It is employed in the production of high-performance polymers and materials due to its rigidity and thermal stability.

Comparison with Similar Compounds

    4-(1-Adamantyl)phenol: Similar structure but lacks the acetate group.

    4-(1-Adamantyl)benzoic acid: An oxidation product of 4-(1-Adamantyl)phenyl acetate.

    1-Adamantyl acetate: Contains the adamantyl group but lacks the phenyl ring.

Uniqueness: this compound is unique due to the combination of the adamantyl group and the phenyl acetate moiety. This combination imparts both rigidity and reactivity, making it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

[4-(1-adamantyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-12(19)20-17-4-2-16(3-5-17)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCROJYJJMBGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296810
Record name 4-(1-Adamantyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63013-56-9
Record name Phenol, 4-tricyclo[3.3.1.13,7]dec-1-yl-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63013-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 111652
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063013569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC111652
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1-Adamantyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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